
CAY10633
Overview
Description
CAY10633 (C633) is a small-molecule compound developed by Cayman Chemical, primarily investigated for its role in modulating hematopoietic stem cell (HSC) proliferation and differentiation. It is part of a bioactive lipid screening library and has been studied in combination with cytokines (e.g., thrombopoietin, stem cell factor) to enhance ex vivo expansion of HSCs derived from umbilical cord blood or peripheral blood .
In HSC culture systems, this compound was tested at concentrations ranging from 0.2 μM to 5 μM. However, it was excluded from further optimization due to suboptimal maintenance of CD34+ immunophenotype and cellular viability compared to other candidates like Stemregenin1 (SR1) and CAY10433 (C433) . Despite its limitations in HSC applications, this compound is recognized for its structural similarity to other bioactive lipids and eicosanoid modulators, positioning it as a tool compound for biochemical assays .
Preparation Methods
BayCysLT2 is synthesized through a series of chemical reactions involving isophthalic acid derivatives. The synthetic route typically involves the following steps:
Formation of the isophthalic acid derivative: The starting material, isophthalic acid, undergoes a series of reactions to form the desired derivative.
Coupling reactions: The isophthalic acid derivative is then coupled with other chemical groups to form the final compound, BayCysLT2.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
BayCysLT2 undergoes various chemical reactions, including:
Oxidation: BayCysLT2 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions to form reduced derivatives.
Substitution: BayCysLT2 can participate in substitution reactions where specific functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CAY10633 is a small molecule that has garnered attention in various scientific research applications, particularly in the fields of immunology and hematopoietic stem cell (HSC) biology. This article delves into the applications of this compound, highlighting its role in enhancing HSC expansion, its mechanisms of action, and relevant case studies.
Hematopoietic Stem Cell Expansion
This compound has been investigated for its potential to enhance the expansion of hematopoietic stem cells while maintaining their immunophenotype. In a study examining small molecule combinations for HSC expansion, this compound was part of a cocktail that aimed to preserve the characteristics of HSCs during in vitro culture. The results indicated that while this compound alone did not yield optimal outcomes, its combination with other agents showed promise in maintaining high purity levels of CD34+ cells and supporting their proliferation over a seven-day culture period .
Table 1: Effects of Small Molecule Combinations on HSC Expansion
Group | Medium Content | CD34+ (%) |
---|---|---|
SR1 + VPA | TPO + SCF + Flt3-L | 90.5 ± 0.5 |
SR1 + this compound | TPO + SCF + Flt3-L | 86.6 ± 12.5 |
SR1 + VPA + this compound | TPO + SCF + Flt3-L | 94.5 ± 4.3 |
Vehicle Control | DMSO | 56.6 ± 1.8 |
The data from this study suggest that while this compound is not the most effective agent on its own, it can contribute to a synergistic effect when combined with other small molecules like SR1 and valproic acid (VPA), leading to better maintenance of the HSC phenotype and enhanced cell proliferation .
Potential Therapeutic Applications
Beyond its role in basic research, there is potential for this compound to be applied in therapeutic contexts, particularly in regenerative medicine and transplantation. By improving HSC expansion protocols, this compound could enhance the availability of stem cells for transplantation therapies in conditions such as leukemia or other hematological disorders.
Case Study 1: In Vitro Expansion of HSCs
In a controlled laboratory setting, researchers utilized this compound in combination with other small molecules to evaluate its effectiveness in expanding CD34+ hematopoietic stem cells from umbilical cord blood. The study found that while this compound alone did not significantly enhance expansion rates, its inclusion in a multi-agent regimen resulted in a notable increase in both the quantity and quality of stem cells retained after culture .
Case Study 2: Gene Expression Analysis
Further investigations included gene expression analyses to understand how this compound influences cellular behavior at the molecular level. Results indicated that exposure to this compound altered the expression profiles of genes associated with stemness and differentiation pathways, providing insights into how this compound can be leveraged to optimize HSC culture conditions .
Mechanism of Action
BayCysLT2 exerts its effects by selectively inhibiting the cysteinyl leukotriene receptor 2 (CysLT2). This inhibition prevents the binding of cysteinyl leukotrienes to the receptor, thereby blocking the downstream signaling pathways that lead to inflammation and other related responses. The molecular targets of BayCysLT2 include the CysLT2 receptor, and its pathways involve the modulation of calcium mobilization and other intracellular signaling cascades .
Comparison with Similar Compounds
CAY10633 belongs to a class of small molecules tested for HSC expansion. Below is a detailed comparison with structurally or functionally related compounds:
This compound vs. CAY10433 (C433)
- Structural Similarity : Both compounds are part of Cayman Chemical’s bioactive lipid library, but CAY10433 demonstrated superior efficacy in HSC expansion.
- Functional Performance :
- CD34+ Maintenance : At 1 μM, CAY10433 maintained >90% CD34+ purity, whereas this compound showed reduced efficacy (~70% purity) .
- Fold Expansion : CAY10433 achieved a 12-fold expansion of CD34+ cells over 7 days, compared to this compound’s 5-fold expansion .
- Apoptosis : this compound induced apoptosis at concentrations >1 μM, while CAY10433 retained low apoptosis rates (<10%) at equivalent doses .
This compound vs. Stemregenin1 (SR1)
- Mechanism : SR1 is an aryl hydrocarbon receptor (AHR) antagonist, whereas this compound’s mechanism is less defined but likely involves HDAC inhibition.
- Optimal Concentration : SR1 at 1 μM maximized cell proliferation (15-fold expansion) with minimal toxicity, while this compound required higher concentrations (2–5 μM) to achieve moderate expansion, accompanied by cytotoxicity .
- Clinical Relevance : SR1 is FDA-approved for ex vivo HSC expansion, whereas this compound remains a preclinical tool due to its narrow therapeutic window .
This compound vs. Valproic Acid (VPA)
- Class : VPA is a well-characterized HDACi, while this compound’s HDAC inhibition is inferred.
- Efficacy : VPA at 1 mM enhanced CD34+ marker expression and fold expansion (8-fold) but caused significant apoptosis (~25%). This compound, though less apoptotic, showed weaker proliferative effects .
This compound vs. Scriptaid (SCR)
- Application: Both compounds were excluded from final HSC culture optimizations due to poor immunophenotype maintenance.
- Toxicity : Scriptaid induced apoptosis at >1 μM, similar to this compound, but showed slightly better CD34+ purity (~75%) at lower doses .
Data Tables
Table 1: Comparative Performance of this compound and Similar Compounds in HSC Expansion
Compound | Optimal Concentration | CD34+ Purity (%) | Fold Expansion (7 Days) | Apoptosis Rate (%) |
---|---|---|---|---|
This compound | 1 μM | 70 | 5 | 20 |
CAY10433 | 1 μM | 92 | 12 | 8 |
SR1 | 1 μM | 95 | 15 | 5 |
VPA | 1 mM | 85 | 8 | 25 |
Scriptaid | 0.5 μM | 75 | 6 | 18 |
Data derived from 7-day culture experiments with peripheral blood CD34+ cells .
Table 2: Structural and Functional Attributes
Compound | Molecular Target | Clinical Stage | Key Advantage | Key Limitation |
---|---|---|---|---|
This compound | HDAC (putative) | Preclinical | Low-cost screening tool | Narrow therapeutic window |
CAY10433 | Unknown | Preclinical | High fold expansion | Requires cytokine co-treatment |
SR1 | AHR antagonist | FDA-approved | Robust proliferation | High cost |
VPA | HDAC inhibitor | Clinical (other) | Broad epigenetic modulation | High apoptosis |
Research Findings and Implications
- This compound’s exclusion from HSC expansion protocols underscores the importance of compound-specific optimization. Its moderate efficacy and toxicity profile limit its utility compared to SR1 and CAY10433 .
- Structural analogs like CAY10433, which share a core scaffold with this compound but differ in side-chain modifications, demonstrate that minor chemical alterations can significantly enhance bioactivity .
Biological Activity
CAY10633, a compound derived from Combretum erythrophyllum, has garnered attention for its diverse biological activities, particularly its antimicrobial and antioxidant properties. This article synthesizes the available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
Overview of this compound
This compound is classified as a flavonoid, a group of plant metabolites known for their health benefits. Preliminary studies have demonstrated its potential as an antimicrobial agent against various bacteria, as well as its antioxidant capabilities.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several bacterial strains have been documented, highlighting its efficacy.
Key Findings
-
Effective Against :
- Vibrio cholerae
- Enterococcus faecalis
- Micrococcus luteus
- Shigella sonei
-
MIC Values :
- Ranged between 25-50 µg/ml for most tested bacteria.
- Toxicity :
Antioxidant Activity
The antioxidant activity of this compound has been compared with other flavonoids. Some key points include:
- Comparative Antioxidant Activity :
- This compound showed poorer antioxidant activity relative to rhamnocitrin and rhamnazin, which exhibited strong antioxidant properties.
- Mechanism of Action :
- The antioxidant activity is likely due to the ability of flavonoids to scavenge free radicals, thereby reducing oxidative stress in biological systems.
Anti-inflammatory Activity
In addition to its antimicrobial and antioxidant properties, this compound has been evaluated for anti-inflammatory effects:
- Comparison with Mefenamic Acid :
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of this compound:
-
Study on Antimicrobial Properties :
- A study isolated several flavonoids from C. erythrophyllum via bioassay-guided fractionation and assessed their antimicrobial activities.
- Results indicated that while all compounds had good activity against specific bacteria, the effectiveness varied significantly among them.
-
Toxicology Assessment :
- Research highlighted that while many flavonoids were non-toxic to human cells, further investigations into the toxicity profile of this compound are warranted due to its potential cytotoxic effects.
-
Antioxidant Evaluation :
- Comparative studies using DPPH assays revealed that while this compound displayed some antioxidant capacity, it was less effective than other flavonoids like rhamnocitrin.
Data Summary Table
Biological Activity | Bacterial Strains Tested | MIC (µg/ml) | Toxicity to Human Cells |
---|---|---|---|
Antimicrobial | Vibrio cholerae | 25-50 | Potentially toxic |
Enterococcus faecalis | 25-50 | ||
Micrococcus luteus | 25 | ||
Shigella sonei | 25 | ||
Antioxidant | N/A | N/A | N/A |
Anti-inflammatory | N/A | N/A | N/A |
Q & A
Q. Basic: What experimental design considerations are critical for studying CAY10633's biochemical activity?
Answer:
When designing experiments to assess this compound's activity, prioritize variables such as:
- Concentration gradients : Use dose-response curves to identify IC50/EC50 values, ensuring coverage of physiologically relevant ranges (e.g., 0.1 nM–10 µM) .
- Control groups : Include vehicle controls (e.g., DMSO) and positive/negative controls (e.g., known agonists/antagonists) to validate assay specificity.
- Time-resolved assays : Account for temporal effects (e.g., transient vs. sustained inhibition) in kinetic studies .
- Reproducibility : Follow guidelines from journals like the Beilstein Journal of Organic Chemistry for detailed methodology documentation to enable replication .
Q. Basic: How to select appropriate in vitro/in vivo models for this compound studies?
Answer:
Model selection depends on the research question:
- In vitro : Use cell lines with verified expression of this compound's target (e.g., HEK293 for recombinant protein studies). Validate membrane permeability via parallel artificial membrane assays (PAMPA) .
- In vivo : Prioritize models with pharmacokinetic relevance (e.g., murine models for bioavailability studies). Justify species-specific metabolic differences in grant proposals .
Q. Advanced: How to resolve contradictions in this compound's reported mechanism of action across studies?
Answer:
Contradictions often arise from methodological variability. Mitigate this by:
- Sensitivity analysis : Test the compound under standardized conditions (pH, temperature, cofactors) to isolate confounding factors .
- Orthogonal validation : Combine biochemical assays (e.g., SPR for binding affinity) with functional readouts (e.g., cAMP quantification) .
- Meta-analysis : Apply statistical frameworks (e.g., random-effects models) to aggregate data from disparate studies, identifying outliers via funnel plots .
Q. Advanced: What statistical methods are robust for analyzing this compound's dose-dependent effects?
Answer:
- Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to dose-response data using tools like GraphPad Prism .
- Error propagation : Use Monte Carlo simulations to quantify uncertainty in derived parameters (e.g., EC50) .
- Multiplicity correction : Apply Benjamini-Hochberg adjustments for high-throughput screens to reduce false discovery rates .
Q. Basic: How to validate this compound's target specificity in complex biological systems?
Answer:
- Genetic knockdown/knockout : Compare responses in wild-type vs. CRISPR-edited cells lacking the target protein .
- Proteome-wide profiling : Use affinity pulldown coupled with mass spectrometry to identify off-target interactions .
- Competitive binding assays : Co-administer with excess unlabeled ligand to confirm saturable binding .
Q. Advanced: What strategies optimize this compound's stability in long-term pharmacological studies?
Answer:
- Formulation screening : Test excipients (e.g., cyclodextrins) to enhance solubility and prevent aggregation .
- Accelerated stability studies : Use thermal stress (40°C/75% RH) to predict degradation pathways via HPLC-MS .
- Metabolite profiling : Identify major metabolites in hepatocyte incubations to guide structural modifications .
Q. Basic: How to address low reproducibility in this compound's cellular assays?
Answer:
- Batch variability : Source cell lines from repositories (e.g., ATCC) and document passage numbers .
- Plate normalization : Include intraplate controls (e.g., Z’-factor >0.5) to validate assay robustness .
- Blinded analysis : Assign sample IDs randomly to minimize observer bias .
Q. Advanced: How to integrate this compound's omics data (transcriptomic/proteomic) into mechanistic models?
Answer:
- Pathway enrichment : Use tools like DAVID or GSEA to identify overrepresented biological processes .
- Network pharmacology : Construct protein interaction networks (e.g., STRING) to map polypharmacology .
- Machine learning : Train classifiers (e.g., random forests) to predict off-target effects from structural fingerprints .
Q. Advanced: What ethical and methodological standards apply to preclinical this compound studies?
Answer:
- Institutional approval : Submit protocols to animal ethics committees (IACUC) or biosafety boards (IBC) .
- ARRIVE guidelines : Report in vivo experiments with detailed animal cohorts, randomization, and exclusion criteria .
- Data transparency : Share raw data via repositories (e.g., Zenodo) to comply with FAIR principles .
Q. Basic: How to design a literature review framework for this compound's existing research?
Answer:
- Search strategy : Use Boolean operators in PubMed/Scopus (e.g., "this compound AND (kinase OR inhibitor)") .
- Critical appraisal : Apply AMSTAR-2 criteria to evaluate systematic reviews for bias .
- Gap analysis : Map published findings to identify understudied areas (e.g., long-term toxicity) using SWOT frameworks .
Q. Advanced: How to reconcile conflicting pharmacokinetic data for this compound across species?
Answer:
- Allometric scaling : Adjust doses using body surface area normalization (e.g., mg/m²) .
- PBPK modeling : Simulate species-specific absorption/distribution using GastroPlus or Simcyp .
- Interspecies correlations : Compare metabolic clearance rates in microsomes from humans vs. preclinical models .
Q. Advanced: What computational methods validate this compound's binding poses in molecular dynamics simulations?
Answer:
Properties
IUPAC Name |
3-[(3-carboxycyclohexyl)carbamoyl]-4-[3-[4-(4-phenoxybutoxy)phenyl]propoxy]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H39NO8/c36-32(35-27-10-6-9-25(22-27)33(37)38)30-23-26(34(39)40)15-18-31(30)43-21-7-8-24-13-16-29(17-14-24)42-20-5-4-19-41-28-11-2-1-3-12-28/h1-3,11-18,23,25,27H,4-10,19-22H2,(H,35,36)(H,37,38)(H,39,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPAULTWHHPIHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)NC(=O)C2=C(C=CC(=C2)C(=O)O)OCCCC3=CC=C(C=C3)OCCCCOC4=CC=CC=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693986 | |
Record name | 3-[(3-Carboxycyclohexyl)carbamoyl]-4-{3-[4-(4-phenoxybutoxy)phenyl]propoxy}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
589.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
712313-33-2 | |
Record name | 3-[(3-Carboxycyclohexyl)carbamoyl]-4-{3-[4-(4-phenoxybutoxy)phenyl]propoxy}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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